Piperidin-2-ylmethylN-propylcarbamate
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Overview
Description
Piperidin-2-ylmethylN-propylcarbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are known for their significant role in the pharmaceutical industry, as they are present in various classes of pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidin-2-ylmethylN-propylcarbamate, typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives. Another approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2) to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often employs multi-step synthesis processes that are optimized for yield and cost-effectiveness. These methods may include catalytic hydrogenation, cyclization reactions, and the use of protecting groups to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylN-propylcarbamate can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Hydrogenation of the piperidine ring to form saturated derivatives.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinone, while reduction can produce saturated piperidine derivatives .
Scientific Research Applications
Piperidin-2-ylmethylN-propylcarbamate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Piperidin-2-ylmethylN-propylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidin-2-ylmethylN-propylcarbamate include other piperidine derivatives such as:
- Piperidine
- Piperidinone
- N-acylpiperidine
- Spiropiperidines
- Condensed piperidines
Uniqueness
This compound is unique due to its specific functional groups and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Biological Activity
Piperidin-2-ylmethylN-propylcarbamate is a compound derived from the piperidine family, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies that demonstrate its efficacy.
Overview of Piperidine Derivatives
Piperidine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , antitumor , and neuroprotective effects. The structural features of piperidine compounds contribute significantly to their interaction with various biological targets, making them valuable in medicinal chemistry.
Biological Activity Spectrum
Recent studies have highlighted the biological activity spectrum of piperidine derivatives, including this compound. The following table summarizes the key biological activities associated with this compound and related derivatives:
- Antimicrobial Activity : Piperidin derivatives have shown effectiveness against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism. For instance, studies indicate that these compounds can disrupt membrane integrity and inhibit essential metabolic pathways in bacteria, leading to cell death.
- Anti-inflammatory Effects : The anti-inflammatory properties are attributed to the modulation of cytokine production and the inhibition of inflammatory mediators. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
- Antitumor Properties : this compound has demonstrated potential in inducing apoptosis in cancer cells through the activation of caspase pathways. This mechanism is critical for developing new cancer therapeutics.
- Neuroprotective Effects : The ability to inhibit neurotransmitter uptake suggests a role in treating neurodegenerative diseases. By modulating synaptic transmission, these compounds may offer therapeutic benefits in conditions like Alzheimer's disease.
- Enzyme Inhibition : The compound's ability to inhibit acetylcholinesterase (AChE) highlights its potential in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have examined the biological activity of piperidine derivatives, including this compound:
- A study conducted on laboratory rats demonstrated significant neuroprotective effects when administered this compound, correlating with reduced inflammation markers and improved cognitive function indicators .
- Another research project focused on the antimicrobial properties showed that derivatives effectively inhibited growth in multiple bacterial strains, suggesting their potential as novel antibiotics .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
piperidin-2-ylmethyl N-propylcarbamate |
InChI |
InChI=1S/C10H20N2O2/c1-2-6-12-10(13)14-8-9-5-3-4-7-11-9/h9,11H,2-8H2,1H3,(H,12,13) |
InChI Key |
BMDXNVIYLLCJLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
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